N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic small molecule characterized by a fused furochromen core substituted with four methyl groups and a ketone at position 6. This structural motif is reminiscent of bioactive chromene derivatives, which are often explored for fluorescence properties or medicinal applications .
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-13-16(4)29-22-15(3)23-20(11-19(13)22)14(2)18(24(28)30-23)8-9-21(27)26-12-17-7-5-6-10-25-17/h5-7,10-11H,8-9,12H2,1-4H3,(H,26,27) |
InChI Key |
KASURLCQIJMJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=N4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and furochromene precursors. Common synthetic routes may involve:
Condensation Reactions: Combining pyridine derivatives with furochromene intermediates under acidic or basic conditions.
Amidation Reactions: Forming the amide bond through the reaction of carboxylic acid derivatives with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic differences between the target compound and structurally analogous molecules from the evidence:
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s furochromen core differs from pyrazolo[3,4-b]pyridine and pyrrolo[2,3-d]pyrimidine , which may influence electronic properties and binding interactions.
Substituent Effects :
- The pyridin-2-ylmethyl group in the target compound contrasts with benzyl or phenylpropanamide substituents. Pyridine’s nitrogen may enhance solubility or metal coordination compared to purely aromatic groups.
Synthetic Routes :
- Thioether-linked furochromens require distinct coupling strategies (e.g., thiol-ene) versus standard amide bond formation. The target compound’s synthesis likely parallels ’s benzyl analog but with a pyridine-containing amine.
Analytical Data :
- IR spectra for all compounds show characteristic C=O (1690–1730 cm⁻¹) and NH stretches. The target compound’s NMR would likely exhibit methyl resonances (δ 2.0–2.5) and pyridine aromatic protons (δ 7.0–8.5) .
Biological Activity
N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with significant potential in biological applications. Its unique structure combines a propanamide backbone with a pyridine moiety and a furochromene derivative, which are known to contribute to its biological activity. This article explores the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.47 g/mol . The structural features suggest potential interactions with biological targets that may lead to therapeutic effects.
Structural Characteristics
| Component | Description |
|---|---|
| Backbone | Propanamide |
| Pyridine Moiety | Contributes to biological activity |
| Furochromene Derivative | Enhances chemical reactivity |
Anticancer Properties
Preliminary studies have indicated that this compound exhibits notable anticancer properties. Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with furochromene structures have demonstrated cytotoxicity against breast cancer and leukemia cells .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various cellular responses including apoptosis and cell cycle arrest .
Case Studies
- In vitro Studies : In vitro assays have demonstrated that derivatives of furochromene exhibit significant inhibition of human cancer cell lines at micromolar concentrations. For example, one study reported an IC50 value of approximately 10 µM for a related compound against MCF-7 breast cancer cells .
- Multicellular Spheroid Assays : A recent study screened a library of compounds on multicellular spheroids and identified this compound as a promising candidate due to its ability to penetrate spheroid structures and induce cell death .
Comparative Analysis
To understand the relative effectiveness of this compound in comparison to similar compounds, the following table summarizes their biological activities:
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| N-(pyridin-2-ylmethyl)-3-(2,3,5,9-tetramethyl...) | 10 | MCF-7 (Breast Cancer) | Cytotoxic |
| Ethyl 2-methyl-5-oxo... | 15 | HeLa (Cervical Cancer) | Cytotoxic |
| N-(furan-2-ylmethyl)... | 25 | A549 (Lung Cancer) | Cytotoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
